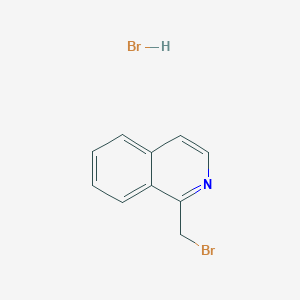

1-(bromomethyl)isoquinoline Hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)isoquinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-6H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSWRJTWPXSENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379918 | |

| Record name | 1-(bromomethyl)isoquinoline Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337508-56-2 | |

| Record name | Isoquinoline, 1-(bromomethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337508-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(bromomethyl)isoquinoline Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Bromomethyl)isoquinoline Hydrobromide: Properties, Reactivity, and Applications

This technical guide provides a comprehensive overview of 1-(bromomethyl)isoquinoline hydrobromide, a key intermediate in synthetic organic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties of the compound, its reactivity profile, handling protocols, and its role as a versatile building block in the synthesis of complex isoquinoline derivatives. The insights provided herein are grounded in established chemical principles and supported by technical data to ensure scientific integrity and practical applicability.

Chemical Identity and Structural Elucidation

This compound is a salt of the heterocyclic aromatic compound, isoquinoline. The presence of a reactive bromomethyl group at the 1-position and its formulation as a hydrobromide salt are defining features that dictate its chemical behavior and utility.

-

Chemical Name: this compound

The structure consists of an isoquinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.[5][6] The key functional group is the bromomethyl (-CH₂Br) substituent at the C1 position of the isoquinoline ring. The hydrobromide salt form results from the protonation of the basic nitrogen atom in the isoquinoline ring by hydrogen bromide.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Appearance | Light brown to brown solid | [4] |

| Melting Point | 180-190 °C | [1][3] |

| Boiling Point | 322.1 °C at 760 mmHg (for the free base) | [1] |

| Solubility | The hydrobromide salt form typically enhances solubility in polar solvents.[4] Soluble in dilute acids.[6] | [4][6] |

| LogP | 4.08780 | [1] |

| PSA (Polar Surface Area) | 12.89 Ų | [1] |

Spectral Data for Characterization

Spectroscopic techniques are fundamental for verifying the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum would characteristically show signals for the aromatic protons of the isoquinoline ring system and a distinct singlet for the methylene (-CH₂) protons of the bromomethyl group.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present. Characteristic peaks would correspond to C-H, C=C, and C=N stretching vibrations of the aromatic system.[7][8]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[7][9]

While specific spectral data are not provided in the initial search, chemical suppliers and databases like ChemicalBook often provide access to these spectra for reference.[7]

Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by the reactivity of the bromomethyl group.

Reactivity Profile: The C-Br bond in the bromomethyl group is polarized, rendering the methylene carbon electrophilic. This makes it an excellent substrate for nucleophilic substitution reactions .[4][10] This reactivity is the cornerstone of its utility as a synthetic building block, allowing for the introduction of the isoquinoline moiety into a wide range of molecules.

Sources

- 1. This compound | CAS#:337508-56-2 | Chemsrc [chemsrc.com]

- 2. This compound | 337508-56-2 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. CAS 337508-56-2: Isoquinoline, 1-(bromomethyl)-, hydrobrom… [cymitquimica.com]

- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 6. Isoquinoline - Wikipedia [en.wikipedia.org]

- 7. This compound(337508-56-2) 1H NMR [m.chemicalbook.com]

- 8. Isoquinoline [webbook.nist.gov]

- 9. Isoquinoline [webbook.nist.gov]

- 10. chemimpex.com [chemimpex.com]

A Technical Guide to the Synthesis and Characterization of 1-(Bromomethyl)isoquinoline Hydrobromide

Abstract: 1-(Bromomethyl)isoquinoline hydrobromide is a pivotal reagent and building block in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a reactive benzylic bromide on the isoquinoline scaffold, renders it an exceptionally valuable intermediate for the synthesis of a diverse range of biologically active molecules.[1][2] This guide provides an in-depth exploration of a robust and widely-used method for its synthesis—the Wohl-Ziegler free-radical bromination of 1-methylisoquinoline. We delve into the mechanistic underpinnings of the reaction, the causal logic behind the selection of reagents and conditions, and present a detailed, field-proven experimental protocol. Furthermore, this document establishes a comprehensive framework for the rigorous characterization of the final product using modern spectroscopic techniques, ensuring researchers can verify its identity and purity with confidence. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone of natural product chemistry and drug discovery.[2] This structural motif is present in a vast array of alkaloids, including morphine, codeine, and berberine, which exhibit potent physiological effects.[3] Its prevalence in nature has inspired chemists to explore synthetic isoquinoline derivatives, leading to the development of numerous therapeutic agents with applications spanning from anesthetics and antihypertensives to anticancer and antimicrobial agents.[3][4] The unique electronic properties and rigid conformational structure of the isoquinoline ring system allow it to serve as an effective pharmacophore, engaging with biological targets with high specificity.

This compound: A Key Synthetic Intermediate

This compound emerges as a highly strategic precursor for functionalizing the C1 position of the isoquinoline nucleus. The bromomethyl group (-CH₂Br) is an excellent electrophile, readily undergoing nucleophilic substitution reactions.[1] This reactivity allows for the facile introduction of a wide variety of functional groups (e.g., amines, ethers, thioethers, and carbon-carbon bonds), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5] The compound is typically supplied and handled as its hydrobromide salt, which enhances its stability and often improves its crystalline nature, facilitating purification.[1][6]

Synthesis: The Wohl-Ziegler Bromination Approach

The conversion of 1-methylisoquinoline to 1-(bromomethyl)isoquinoline is most effectively achieved via a benzylic bromination. The method of choice is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source under free-radical conditions.[7]

Principle and Guiding Mechanism

The Wohl-Ziegler reaction is a regioselective process that favors bromination at allylic or benzylic positions over other potential reaction sites, such as the aromatic ring or addition across double bonds.[8][9] This selectivity is achieved by maintaining a very low, steady-state concentration of molecular bromine (Br₂) throughout the reaction.[10][11]

The reaction proceeds through a classic free-radical chain mechanism:

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is homolytically cleaved by heat or UV light to generate initial radicals. These radicals then react with trace amounts of HBr to produce bromine radicals (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 1-methylisoquinoline. This is the rate-determining step and is highly favored at the benzylic position due to the resonance stabilization of the resulting 1-(isoquinolylmethyl) radical. This radical then reacts with a molecule of Br₂ to form the desired product and a new bromine radical, which continues the chain.

-

Termination: The reaction concludes when radicals are quenched by combining with each other.

The crucial role of NBS is to react with the HBr byproduct of the propagation step to regenerate molecular bromine in situ.[10] This keeps the concentrations of both Br₂ and HBr extremely low, which is essential to suppress competing ionic reactions like electrophilic addition to the aromatic system.[11]

Causality of Experimental Design

-

Choice of Starting Material: 1-Methylisoquinoline serves as the logical precursor. The methyl group at the C1 position is activated for radical abstraction due to its benzylic nature, being adjacent to the aromatic system.[12]

-

Choice of Reagents:

-

N-Bromosuccinimide (NBS): As discussed, NBS is the ideal brominating agent for this transformation. It provides a slow, controlled source of bromine radicals, ensuring high selectivity for the benzylic position.[7]

-

Azobisisobutyronitrile (AIBN): AIBN is a reliable and safe thermal radical initiator. Upon heating, it decomposes with the loss of nitrogen gas to form resonance-stabilized radicals, which efficiently initiate the chain reaction.

-

-

Choice of Solvent: Historically, carbon tetrachloride (CCl₄) was the solvent of choice due to its inertness under radical conditions.[7] However, due to its toxicity and environmental impact, safer alternatives are now mandated. Acetonitrile is a suitable replacement as it is polar enough to dissolve the starting materials but is generally unreactive towards NBS under these conditions.[10]

Visualizing the Synthesis

Caption: Overall scheme for the synthesis of this compound.

Caption: Simplified free-radical mechanism of the Wohl-Ziegler bromination.

Experimental Protocols

Materials and Equipment

| Materials & Reagents | Equipment |

| 1-Methylisoquinoline | Round-bottom flasks (various sizes) |

| N-Bromosuccinimide (NBS) | Reflux condenser |

| Azobisisobutyronitrile (AIBN) | Magnetic stirrer with heating mantle |

| Acetonitrile (anhydrous) | Buchner funnel and filter flask |

| Diethyl ether (anhydrous) | Rotary evaporator |

| Hydrochloric acid (conc.) | Glassware for recrystallization |

| Sodium bicarbonate | pH paper or meter |

| Anhydrous magnesium sulfate | Standard laboratory glassware |

Step-by-Step Synthesis Protocol

-

Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylisoquinoline (10.0 g, 69.8 mmol).

-

Dissolution: Add 100 mL of anhydrous acetonitrile to the flask and stir until the 1-methylisoquinoline is fully dissolved.

-

Reagent Addition: To the solution, add N-bromosuccinimide (13.7 g, 77.0 mmol, 1.1 equiv) and AIBN (0.57 g, 3.5 mmol, 0.05 equiv).

-

Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. The reaction is often initiated with a bright light source if needed and can be monitored by observing the progress of the reaction. The reaction is complete when all the dense NBS has been consumed and replaced by the less dense succinimide, which will float on the surface of the solvent.[7] This typically takes 2-4 hours.

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Work-up and Purification

-

Filtration: Cool the reaction mixture in an ice bath for 30 minutes, then filter off the succinimide byproduct using a Buchner funnel. Wash the solid with a small amount of cold acetonitrile.

-

Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

-

Acidification: Dissolve the crude residue in 100 mL of diethyl ether. Slowly bubble dry hydrogen bromide gas through the solution, or add a solution of HBr in acetic acid, until precipitation of the hydrobromide salt is complete.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and air dry.

-

Recrystallization: For higher purity, the crude this compound can be recrystallized from a mixed solvent system, such as ethanol/water, to yield the product as a purified crystalline solid.[13]

Safety and Handling Precautions

-

Chemical Hazards: this compound is a skin and eye irritant and is harmful if inhaled or swallowed.[14] N-Bromosuccinimide is a corrosive lachrymator. Acetonitrile is flammable and toxic.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves.[14]

-

Handling: Conduct all operations in a well-ventilated chemical fume hood.[15][16] Avoid inhalation of dust and vapors.

-

Storage: Store the final product in a tightly sealed container in a refrigerator (2-8°C), away from light and moisture.[14][15]

Comprehensive Characterization

Unambiguous identification and purity assessment of the synthesized product are critical. A combination of physical and spectroscopic methods provides a self-validating system of characterization.

Physical Properties

| Property | Observation |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 180-190 °C[14][15] |

| Molecular Formula | C₁₀H₉Br₂N[12][14] |

| Molecular Weight | 302.99 g/mol [14] |

Spectroscopic Analysis

The ¹H NMR spectrum provides detailed information about the proton environment. The expected spectrum in a solvent like DMSO-d₆ would show:

-

Aromatic Protons: A series of multiplets between δ 7.5-8.5 ppm, corresponding to the six protons on the isoquinoline ring system. Protons closer to the quaternized nitrogen will be shifted downfield.

-

Benzylic Protons: A key singlet peak at approximately δ 4.8-5.0 ppm, integrating to 2H. This signal is characteristic of the -CH₂Br group and its singlet nature confirms the absence of adjacent protons.

Infrared spectroscopy helps identify the functional groups present in the molecule.

-

~3000 cm⁻¹: C-H stretching vibrations from the aromatic ring.

-

1620-1500 cm⁻¹: C=C and C=N stretching vibrations characteristic of the isoquinoline aromatic core.[17]

-

~1450 cm⁻¹: Aliphatic C-H bending from the -CH₂- group.

-

600-700 cm⁻¹: A strong absorption band corresponding to the C-Br stretching vibration.[18]

Mass spectrometry confirms the molecular weight and elemental composition. Using an electrospray ionization (ESI) source in positive ion mode, the spectrum will not show the mass of the salt, but rather the cation.

-

Expected Ion: The primary ion observed will be the 1-(bromomethyl)isoquinolinium cation [C₁₀H₈BrN]⁺.

-

Isotopic Pattern: A distinctive feature will be a pair of peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 222 and 224), which is the characteristic isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br). This provides definitive evidence for the presence of one bromine atom in the cation.

Data Summary

| Technique | Expected Key Data |

| ¹H NMR | Singlet at δ ~4.9 ppm (2H, -CH₂Br); Multiplets at δ 7.5-8.5 ppm (6H, Aromatic) |

| FT-IR | ~1600 cm⁻¹ (C=N/C=C stretch); ~650 cm⁻¹ (C-Br stretch) |

| MS (ESI+) | m/z = 222/224 in a ~1:1 ratio, corresponding to [C₁₀H₈⁷⁹BrN]⁺ and [C₁₀H₈⁸¹BrN]⁺ |

Visualizing the Characterization Workflow

Sources

- 1. CAS 337508-56-2: Isoquinoline, 1-(bromomethyl)-, hydrobrom… [cymitquimica.com]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. Possible pharmaceutical applications can be developed from naturally occurring phenanthroindolizidine and phenanthroquinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

- 9. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Wohl-Ziegler Reaction [organic-chemistry.org]

- 11. scribd.com [scribd.com]

- 12. This compound | 337508-56-2 [chemicalbook.com]

- 13. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]

- 14. This compound | CAS#:337508-56-2 | Chemsrc [chemsrc.com]

- 15. echemi.com [echemi.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectral Data of 1-(bromomethyl)isoquinoline hydrobromide: A Technical Guide

Introduction: The Significance of 1-(bromomethyl)isoquinoline hydrobromide

This compound is a reactive building block utilized in the synthesis of a variety of more complex molecules, particularly those with potential pharmacological activity. The isoquinoline scaffold is a common motif in numerous natural products and pharmaceutical agents. The presence of a reactive bromomethyl group at the 1-position makes it a versatile precursor for introducing the isoquinoline moiety through nucleophilic substitution reactions.

Accurate structural confirmation of this hydrobromide salt is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products. This guide provides the expected spectral data and the scientific rationale behind the interpretation, offering a valuable resource for researchers working with this and related compounds.

Molecular Structure and its Influence on Spectral Properties

To understand the spectral data, it is essential to first consider the molecular structure of this compound.

Figure 2: Workflow for Solid-State IR Spectroscopy (KBr Pellet Method).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrum Data (Electrospray Ionization, ESI+)

The molecular formula of 1-(bromomethyl)isoquinoline is C₁₀H₈BrN. The hydrobromide salt will likely dissociate in the ESI source. Therefore, we expect to see the molecular ion of the free base.

-

Molecular Ion (M⁺): Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in a characteristic isotopic pattern for the molecular ion peak.

-

m/z ≈ 221 (for C₁₀H₈⁷⁹BrN⁺)

-

m/z ≈ 223 (for C₁₀H₈⁸¹BrN⁺) These two peaks should have approximately equal intensity.

-

-

Fragmentation: A likely fragmentation pathway would be the loss of the bromine atom from the bromomethyl group.

-

[M-Br]⁺: m/z ≈ 142 (C₁₀H₈N⁺)

-

Interpretation and Rationale:

The presence of the characteristic doublet of peaks with a 2 m/z unit difference and approximately equal intensity is a strong indicator of the presence of one bromine atom in the molecule. The fragmentation pattern can provide further structural information.

Figure 3: Expected Fragmentation Pathway in Mass Spectrometry.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. This guide, based on established spectroscopic principles, offers a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. The provided experimental protocols represent standard, validated methods for obtaining high-quality spectral data.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to the Solubility of 1-(Bromomethyl)isoquinoline Hydrobromide in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 1-(bromomethyl)isoquinoline hydrobromide (CAS 337508-56-2), a key intermediate in pharmaceutical research and organic synthesis. Recognizing the scarcity of published quantitative data, this document synthesizes foundational chemical principles, data from analogous structures, and practical, field-proven methodologies to empower researchers in their experimental design.

Introduction: Understanding the Molecule

This compound is a salt, a structural feature that profoundly influences its physical properties, most notably its solubility. The molecule consists of a planar, aromatic isoquinoline ring system, a reactive bromomethyl group at the 1-position, and a hydrobromide salt formed by the protonation of the isoquinoline nitrogen.

The presence of the hydrobromide salt introduces a significant ionic character to the molecule. This ionic nature dictates that its solubility will be fundamentally governed by the polarity of the solvent and the solvent's ability to solvate both the isoquinolinium cation and the bromide anion. As a general principle, salts of organic compounds tend to exhibit enhanced solubility in polar solvents.[1]

Theoretical Solubility Profile

Based on the principles of "like dissolves like," we can predict the solubility of this compound across a spectrum of common organic solvents. The ionic nature of the hydrobromide salt suggests a preference for polar solvents that can effectively stabilize the charged species.

High to Moderate Solubility is Anticipated in:

-

Polar Protic Solvents: Such as methanol (MeOH) and ethanol (EtOH). These solvents can engage in hydrogen bonding and have high dielectric constants, which are effective at solvating both the cation and the anion.

-

Polar Aprotic Solvents: Such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). These solvents possess large dipole moments and are excellent at solvating cations.

Limited to Low Solubility is Anticipated in:

-

Halogenated Solvents: Such as dichloromethane (DCM) and chloroform (CHCl₃). While moderately polar, they are less effective at solvating charged species compared to highly polar aprotic or protic solvents. Indeed, studies on structurally similar substituted isoquinolinium bromide salts have reported insufficient solubility in certain halogenated solvents like 1,1-dichloroethane and dibromomethane.[2]

-

Ester Solvents: Such as ethyl acetate (EtOAc). These have lower polarity and are generally poor solvents for salts.

-

Non-polar Aromatic Solvents: Such as toluene. These solvents lack the polarity to effectively solvate ionic compounds.

-

Non-polar Aliphatic Solvents: Such as hexanes and heptane. These are very poor solvents for salts.

The following table provides a qualitative prediction of solubility based on these principles. It is imperative to note that these are educated estimations, and experimental verification is essential.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol (MeOH) | High | High polarity and hydrogen bonding capacity are ideal for solvating the ionic salt. |

| Ethanol (EtOH) | Moderate to High | Similar to methanol, but slightly lower polarity may result in marginally lower solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Very high polarity and strong cation-solvating ability. Often used as a solvent for a wide range of organic salts. |

| N,N-Dimethylformamide (DMF) | High | High polarity and excellent solvent for many organic reactions involving salts. | |

| Acetonitrile (MeCN) | Moderate | Good polarity, but may be a slightly weaker solvent for this specific salt compared to DMSO or DMF. | |

| Halogenated | Dichloromethane (DCM) | Low to Very Low | Moderate polarity but generally a poor solvent for salts. Inferences from similar isoquinolinium bromides suggest low solubility.[2] |

| Chloroform (CHCl₃) | Low to Very Low | Similar to DCM. NMR studies of some isoquinoline derivatives have utilized deuterated chloroform, suggesting at least minimal solubility for analytical purposes.[3] | |

| Ester | Ethyl Acetate (EtOAc) | Very Low | Relatively low polarity makes it a poor solvent for ionic compounds. |

| Non-polar Aromatic | Toluene | Insoluble | Lacks the polarity to overcome the lattice energy of the salt. |

| Non-polar Aliphatic | Hexanes/Heptane | Insoluble | Very low polarity; ineffective at solvating ionic species. |

Experimental Determination of Solubility: A Practical Guide

Given the absence of definitive published data, an experimental approach is necessary to determine the precise solubility of this compound in the solvents relevant to your research. The "shake-flask" method is a widely accepted and reliable technique for this purpose.

Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining solubility using the shake-flask method.

Detailed Experimental Protocol

-

Preparation:

-

Bring the solvent of interest and a sample of this compound to the desired experimental temperature (e.g., 25 °C) in a temperature-controlled environment.

-

In a sealed vial, add an excess of the solid compound to a precisely known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature using a reliable method such as an orbital shaker or a magnetic stirrer. This ensures intimate contact between the solid and the solvent.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solid no longer changes).

-

-

Sample Processing:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Separate the solid and liquid phases. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a syringe filter (e.g., 0.45 µm PTFE) that is compatible with the solvent. This step should be performed quickly to minimize any temperature fluctuations that could alter the solubility.

-

-

Quantification:

-

Carefully withdraw a precise volume of the clear, saturated supernatant.

-

Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[4]

-

Eye Protection: Wear safety glasses or goggles.

-

Skin Protection: Wear nitrile gloves and a lab coat.

-

Respiratory Protection: Handle in a well-ventilated area or a fume hood to avoid inhaling dust.

In case of contact, flush the affected area with copious amounts of water.[4] Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

While specific, published solubility data for this compound remains elusive, a strong predictive framework can be established based on its chemical structure as a hydrobromide salt. High to moderate solubility is expected in polar protic and polar aprotic solvents like methanol, ethanol, DMSO, and DMF, with significantly lower solubility in less polar solvents such as dichloromethane, ethyl acetate, and non-polar hydrocarbons.

For researchers and drug development professionals, the provided experimental protocol for solubility determination offers a robust and reliable path to obtaining the precise quantitative data necessary for informed decision-making in synthesis, formulation, and biological screening. Adherence to rigorous experimental technique and appropriate safety measures is paramount when working with this reactive and irritant compound.

References

-

Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. National Institutes of Health. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Product Class 5: Isoquinolines. Thieme Chemistry. [Link]

-

This compound | CAS#:337508-56-2. Chemsrc. [Link]

-

Buy this compound from Conier Chem&Pharma Limited. LookChem. [Link]

- Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

7-(bromomethyl)isoquinoline hydrobromide, min 95%, 1 gram. CP Lab Safety. [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Institutes of Health. [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]

-

Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]

-

Showing Compound Isoquinoline (FDB012557). FooDB. [Link]

-

DMSO solubility and bioscreening. ResearchGate. [Link]

-

Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. [Link]

-

Generation of 1-(trifluoromethyl)isoquinolines via a copper-catalyzed reaction of iso. University of Nebraska-Lincoln. [Link]

-

1H NMR guided isolation of 3-arylisoquinoline alkaloids from Hypecoum erectum L. and their anti-inflammation activity. Ohio University. [Link]

-

Highly Sensitive Switchable Sensors for Hydroxide on Glass Surfaces Based on Isoquinolinium-Quinolinium-substituted Acetylenes. ResearchGate. [Link]

-

Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. PubMed. [Link]

-

Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures. ResearchGate. [Link]

-

The synthesis, structure, and stability of diiodobromides of N-substituted isoquinolinium derivatives. ResearchGate. [Link]

Sources

- 1. CAS 337508-56-2: Isoquinoline, 1-(bromomethyl)-, hydrobrom… [cymitquimica.com]

- 2. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. This compound | CAS#:337508-56-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Reactivity and Synthetic Utility of Bromomethyl Isoquinoline Derivatives

Introduction

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] Its derivatives are integral to the development of therapeutics ranging from anticancer and antimicrobial agents to cardiovascular and central nervous system modulators.[1][2][4] The synthetic versatility of the isoquinoline ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties.[3][5][6]

Among the various functionalized isoquinolines, those bearing a bromomethyl group (-CH₂Br) are particularly valuable synthetic intermediates. This guide provides an in-depth exploration of the reactivity of the bromomethyl group in isoquinoline derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the fundamental electronic and steric factors governing its reactivity, present detailed protocols for key synthetic transformations, and provide insights into the causal relationships that underpin experimental design.

I. Core Principles of Reactivity

The synthetic utility of bromomethyl isoquinolines stems from the high reactivity of the benzylic bromide. This reactivity is a confluence of several factors, primarily the stability of reaction intermediates and the excellent leaving group ability of the bromide ion.[7]

A. Electronic and Steric Influences

The reactivity of a bromomethyl group attached to an isoquinoline core is analogous to that of a benzylic bromide, but with the added electronic influence of the heterocyclic nitrogen atom. The benzylic carbon is susceptible to nucleophilic attack due to the electronegativity of the attached bromine, which polarizes the C-Br bond.

The key to the enhanced reactivity lies in the ability of the isoquinoline ring to stabilize the transition states of both S(_N)1 and S(_N)2 reactions.[8][9]

-

For S(_N)2 reactions , the p-orbitals of the aromatic system overlap with the p-orbital of the benzylic carbon in the trigonal bipyramidal transition state, lowering its energy.

-

For S(_N)1 reactions , the resulting benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized over the aromatic system.[9][10]

The position of the bromomethyl group on the isoquinoline ring also imparts steric effects that can influence the reaction rate and mechanism. For instance, a bromomethyl group at the 5-position is relatively unhindered, favoring S(_N)2 reactions.[11] Conversely, substitution at positions closer to the heterocyclic nitrogen or other bulky substituents may introduce steric hindrance, potentially slowing the reaction or favoring an S(_N)1 pathway if the resulting carbocation is stable.[8]

B. The Bromide Leaving Group

The bromide ion is an excellent leaving group because it is the conjugate base of a strong acid (HBr). Its departure from the benzylic carbon is facile, contributing to the high reactivity of bromomethyl isoquinolines in nucleophilic substitution and cross-coupling reactions.[7]

II. Key Synthetic Transformations of Bromomethyl Isoquinolines

The bromomethyl group serves as a versatile handle for introducing a wide array of functional groups and for constructing more complex molecular architectures. This section details the primary classes of reactions involving bromomethyl isoquinolines.

A. Nucleophilic Substitution Reactions

The most common transformation of bromomethyl isoquinolines is the displacement of the bromide by a nucleophile.[11] These reactions are typically conducted under S(_N)2 conditions and are fundamental for creating diverse libraries of isoquinoline derivatives.[11]

1. O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for forming ether linkages by reacting an alkoxide or phenoxide with an alkyl halide.[12][13][14] This reaction is highly valuable for introducing alkoxy or aryloxy moieties to the isoquinoline scaffold, which can significantly modulate a compound's lipophilicity and hydrogen bonding capacity.

Workflow for Williamson Ether Synthesis

Caption: Workflow for Williamson Ether Synthesis.

Detailed Experimental Protocol: Synthesis of 5-(Phenoxymethyl)isoquinoline

-

Materials: 5-(Bromomethyl)isoquinoline, Phenol, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF), Ethyl Acetate, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate.

-

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add phenol (1.1 equivalents).

-

Add anhydrous DMF to dissolve the phenol, then cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.

-

In a separate flask, dissolve 5-(bromomethyl)isoquinoline (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the 5-(bromomethyl)isoquinoline solution dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

-

Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether.

-

-

Causality and Self-Validation:

-

Anhydrous Conditions: The use of anhydrous DMF and a dry flask is critical because the sodium hydride base is highly reactive with water.[12]

-

Inert Atmosphere: An argon or nitrogen atmosphere prevents the quenching of the highly reactive sodium hydride and the generated phenoxide by atmospheric moisture and oxygen.

-

Stepwise Addition: Adding NaH at 0°C controls the exothermic reaction and hydrogen gas evolution. The subsequent dropwise addition of the electrophile (bromomethyl isoquinoline) maintains control over the reaction temperature.

-

Aprotic Polar Solvent: DMF is an ideal solvent as it is polar and aprotic, effectively solvating the sodium phenoxide and promoting the S(_N)2 mechanism without interfering with the nucleophile.[14]

-

Aqueous Workup: The aqueous workup neutralizes any remaining base and removes the DMF and inorganic salts.

-

2. N-Alkylation and S-Alkylation

Similar protocols can be applied for the synthesis of aminomethyl and thiomethyl isoquinolines by reacting the bromomethyl derivative with amine or thiol nucleophiles, respectively.[11] For these reactions, a non-nucleophilic base such as triethylamine or diisopropylethylamine is often used to scavenge the HBr generated.

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex molecular scaffolds.[15][16][17][18] Bromomethyl isoquinolines can participate in these reactions, although their use is less common than aryl or vinyl halides. The initial step typically involves the oxidative addition of the C-Br bond to a Pd(0) catalyst.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a C-C bond between an organohalide and an organoboron compound.[19][20] While typically used for sp²-sp² coupling, conditions can be adapted for benzylic halides.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 1-(Bromomethyl)isoquinoline with Phenylboronic Acid

-

Materials: 1-(Bromomethyl)isoquinoline, Phenylboronic acid, Pd(PPh₃)₄, Potassium Carbonate (K₂CO₃), Toluene, Ethanol, Water.

-

Procedure:

-

To a Schlenk flask, add 1-(bromomethyl)isoquinoline (1.0 equivalent), phenylboronic acid (1.5 equivalents), and potassium carbonate (2.0 equivalents).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

-

Evacuate and backfill the flask with argon three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Heat the reaction mixture to 80-90°C and stir for 12-18 hours. Monitor progress by LC-MS or TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the 1-benzylisoquinoline product.

-

-

Causality and Self-Validation:

-

Catalyst: Pd(PPh₃)₄ is a common Pd(0) source. The tetrakis(triphenylphosphine)palladium(0) must be handled under inert conditions to prevent oxidation.[21]

-

Base: The base (K₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[20]

-

Solvent System: The mixed solvent system (e.g., toluene/ethanol/water) is designed to dissolve both the organic-soluble starting materials and the inorganic base.[21]

-

Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst, hence the need for thorough degassing of the solvents and the use of an inert atmosphere.[21]

-

2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, catalyzed by palladium and a copper(I) co-catalyst.[22][23][24] This reaction is highly efficient for producing arylalkynes and conjugated enynes.[22] While less common with benzylic halides, under specific conditions, it can be a powerful tool for introducing alkynyl moieties.[25]

Detailed Experimental Protocol: Sonogashira Coupling of 3-(Bromomethyl)isoquinoline with Phenylacetylene

-

Materials: 3-(Bromomethyl)isoquinoline, Phenylacetylene, PdCl₂(PPh₃)₂, Copper(I) Iodide (CuI), Triethylamine (TEA), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.03 equivalents) and CuI (0.06 equivalents).

-

Add anhydrous, degassed THF followed by anhydrous, degassed triethylamine.

-

Add 3-(bromomethyl)isoquinoline (1.0 equivalent) and phenylacetylene (1.2 equivalents) via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 6-24 hours. Monitor by TLC.

-

Upon completion, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography to yield the alkynylated isoquinoline derivative.

-

-

Causality and Self-Validation:

-

Dual Catalysis: The reaction relies on a synergistic catalytic system. The palladium catalyst facilitates the oxidative addition of the bromomethyl isoquinoline, while the copper(I) co-catalyst reacts with the alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[24]

-

Base and Solvent: Triethylamine acts as both the base to deprotonate the terminal alkyne and as a solvent. Anhydrous and anaerobic conditions are crucial to prevent side reactions and catalyst deactivation.[23]

-

Mild Conditions: The reaction can often be carried out under mild conditions, which is advantageous for substrates with sensitive functional groups.[24]

-

III. Tabular Summary of Reactivity

| Reaction Type | Key Reagents | Typical Conditions | Product | Key Considerations |

| Williamson Ether Synthesis | Alcohol/Phenol, NaH or K₂CO₃ | Anhydrous DMF or ACN, 0°C to RT | Isoquinoline-CH₂-O-R | Requires strictly anhydrous conditions with strong bases like NaH.[12] |

| N-Alkylation | Primary/Secondary Amine, Et₃N | THF or CH₂Cl₂, RT | Isoquinoline-CH₂-NRR' | A non-nucleophilic base is used to scavenge HBr. |

| S-Alkylation | Thiol, Et₃N or K₂CO₃ | DMF or EtOH, RT | Isoquinoline-CH₂-S-R | Thiolates are excellent nucleophiles, reactions are often rapid.[11] |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester, Pd Catalyst, Base | Toluene/EtOH/H₂O, 80-90°C | Isoquinoline-CH₂-Aryl | Requires careful degassing to prevent catalyst deactivation.[21] |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | Anhydrous THF/Et₃N, RT to 50°C | Isoquinoline-CH₂-C≡C-R | Requires a dual Pd/Cu catalytic system under inert conditions.[23][24] |

IV. Conclusion

Bromomethyl isoquinoline derivatives are exceptionally versatile building blocks in organic synthesis. The benzylic bromide's reactivity, governed by the electronic stabilization from the isoquinoline core and the excellent leaving group ability of bromide, allows for a wide range of synthetic manipulations. Through nucleophilic substitution reactions, diverse functional groups can be readily introduced, enabling the rapid generation of compound libraries for structure-activity relationship studies. Furthermore, participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings provides access to complex, C-C bond-rich architectures. A thorough understanding of the principles behind these transformations and the rationale for specific experimental conditions, as detailed in this guide, empowers researchers to harness the full synthetic potential of these valuable intermediates in the pursuit of novel therapeutics and functional materials.

References

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Royal Society of Chemistry.

- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.

- 5-(Bromomethyl)isoquinoline | 158654-74-1. Benchchem.

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing.

- Unexpected Tandem Sonogashira–Carbopalladation-Sonogashira Coupling Reaction of Benzyl Halides with Terminal Alkynes. Thieme.

- Benzylic Bromin

- Isoquinoline. Wikipedia.

- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports (RSC Publishing). [Link]

- recent advances in the synthesis of isoquinoline and its analogue: a review.

- A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Rea. Benchchem.

- Selectivity of Aryl and Benzylic Bromin

- Application Notes and Protocols for Williamson Ether Synthesis with 3,5-bis(bromomethyl)toluene. Benchchem.

- Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Benchchem.

- The Williamson Ether Synthesis. University of Massachusetts Boston.

- Sonogashira Coupling. Chemistry LibreTexts.

- Sonogashira Coupling. Organic Chemistry Portal.

- Sonogashira coupling. Wikipedia.

- Synthesis of Substituted Isoquinolines via Pd-catalyzed Cross-Coupling Approaches.

- A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions. Benchchem.

- Isoquinoline synthesis. Organic Chemistry Portal.

- Chemistry and Applications of Compounds Containing Quinoline or Isoquinoline Structure. MDPI.

- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific and Technology Research.

- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora.

- Searching for New Biologically Active Compounds Derived

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

- Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes.

- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.

- Williamson Ether Synthesis. Utah Tech University.

- Williamson Ether Synthesis.

- Application Notes and Protocols for the Synthesis of Bioactive Isoquinoline Scaffolds from 3-Bromo-2-(bromomethyl)benzonitrile. Benchchem.

- Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry (RSC Publishing).

- Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide.

- Reactions of Isoquinoline. YouTube.

- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

- Nucleophilic substitution in quinoline and isoquinoline. Química Organica.org.

- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.

- CHEM 2212L Experiment 5 - Williamson Ether Synthesis. YouTube.

- Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxyl

- Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. Benchchem.

- Suzuki Coupling. Organic Chemistry Portal.

- Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.

- Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation.

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. theses.gla.ac.uk [theses.gla.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. quora.com [quora.com]

- 10. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. community.wvu.edu [community.wvu.edu]

- 14. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 15. Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Sonogashira Coupling [organic-chemistry.org]

- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 25. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

The Versatile Role of 1-(Bromomethyl)isoquinoline Hydrobromide in Medicinal Chemistry: A Technical Guide

This guide provides an in-depth exploration of the potential applications of 1-(bromomethyl)isoquinoline hydrobromide in medicinal chemistry. As a reactive and versatile building block, this compound offers a gateway to novel bioactive molecules and fluorescent probes for biological investigations. We will delve into the synthetic utility of this reagent, providing detailed protocols and mechanistic insights for its application in the development of potential therapeutic agents and as a tool for chemical biology.

The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery

The isoquinoline core is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2][3] This structural framework is a key component in numerous clinically used drugs and biologically active alkaloids, demonstrating a broad spectrum of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The inherent bioactivity of the isoquinoline scaffold makes its derivatives attractive targets for medicinal chemists in the quest for new therapeutic agents.

This compound: A Key Synthetic Intermediate

This compound is a valuable reagent in organic synthesis due to the presence of a reactive bromomethyl group at the 1-position of the isoquinoline ring. This benzylic bromide is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity allows for the facile introduction of the isoquinoline moiety onto other molecules, making it a key building block for the synthesis of diverse derivatives with potential therapeutic applications.

Synthesis of Novel Antimicrobial Agents

The growing threat of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Isoquinoline derivatives have emerged as a promising scaffold in this area.[1][2][3][4][5] The reaction of this compound with various nucleophiles, such as amines and thiols, provides a straightforward route to novel isoquinoline-based compounds with potential antimicrobial activity.

A general workflow for the synthesis of such derivatives is outlined below:

Sources

- 1. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [mdpi.com]

The Strategic Utility of 1-(Bromomethyl)isoquinoline Hydrobromide in the Synthesis of Bioactive Isoquinoline Scaffolds: An In-Depth Technical Guide

Introduction: The Isoquinoline Core and the Rise of a Versatile Precursor

The isoquinoline scaffold is a privileged heterocyclic motif, forming the structural backbone of a vast array of natural products and synthetic pharmaceuticals.[1][2] Its presence in alkaloids like papaverine and morphine underscores its profound physiological effects.[3] In modern drug discovery, isoquinoline derivatives are actively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4][5][6] The diverse biological activities stem from the ability of the isoquinoline nucleus to interact with a multitude of biological targets. This guide focuses on a particularly valuable and reactive precursor, 1-(bromomethyl)isoquinoline hydrobromide, and its strategic application in the efficient construction of novel, bioactive isoquinoline-based molecules.

This compound is a highly reactive building block, primed for nucleophilic substitution at the benzylic position.[7] This reactivity makes it an ideal starting material for introducing the isoquinoline moiety onto various molecular scaffolds, particularly through N-alkylation of primary and secondary amines. This guide will provide a comprehensive overview of the synthesis, reactivity, and application of this compound, complete with detailed experimental protocols and an exploration of the bioactive compounds derived therefrom.

Physicochemical and Safety Profile of this compound

A thorough understanding of the physical and chemical properties, as well as the safety considerations, of any reagent is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 337508-56-2 | [7][8][9][10] |

| Molecular Formula | C₁₀H₉Br₂N | [8][9] |

| Molecular Weight | 302.99 g/mol | [8][9] |

| Melting Point | 180-190 °C | [8][9] |

| Appearance | Solid | [8] |

| Boiling Point | 322.1 °C at 760 mmHg (for the free base) | [8] |

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] It is irritating to the eyes, respiratory system, and skin.[8] In case of contact, flush the affected area with copious amounts of water.[8] The compound should be stored in a cool, dry, and well-ventilated area.[9]

Synthesis of the Precursor: this compound

The most common and efficient method for the synthesis of this compound is via the radical bromination of 1-methylisoquinoline. This reaction, a variation of the Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux in a non-polar solvent like carbon tetrachloride or benzene.[11][12][13]

Synthesis of the Starting Material: 1-Methylisoquinoline

The precursor, 1-methylisoquinoline, can be synthesized via the Napieralski reaction, involving the cyclization of N-acetyl-phenylethylamine.[14]

The Wohl-Ziegler Bromination of 1-Methylisoquinoline: Mechanism and Protocol

The Wohl-Ziegler reaction proceeds through a free-radical chain mechanism.[12][15]

Mechanism:

-

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate free radicals. These radicals then react with NBS to produce a bromine radical.

-

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 1-methylisoquinoline, forming a resonance-stabilized benzylic radical and hydrogen bromide. This benzylic radical then reacts with a molecule of NBS to yield the desired 1-(bromomethyl)isoquinoline and a succinimidyl radical. The succinimidyl radical can then propagate the chain.

-

Termination: The reaction is terminated by the combination of any two radical species.

Diagram: Wohl-Ziegler Bromination of 1-Methylisoquinoline

Caption: The three stages of the Wohl-Ziegler bromination.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

1-Methylisoquinoline

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

To a solution of 1-methylisoquinoline (1 equivalent) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents).

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude 1-(bromomethyl)isoquinoline.

-

To form the hydrobromide salt, dissolve the crude product in a minimal amount of diethyl ether and bubble hydrogen bromide gas through the solution, or add a solution of HBr in acetic acid.

-

Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Application in the Synthesis of Bioactive Isoquinolines: N-Alkylation

The primary utility of this compound lies in its ability to act as an efficient electrophile in N-alkylation reactions. This allows for the facile introduction of the isoquinoline-1-methyl group onto a wide variety of nitrogen-containing nucleophiles, including primary and secondary amines, anilines, and heterocyclic amines.

Mechanism of N-Alkylation:

The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of 1-(bromomethyl)isoquinoline, displacing the bromide ion and forming a new carbon-nitrogen bond. The hydrobromide salt form of the precursor can be used directly, often with the addition of a base to neutralize the liberated HBr and the hydrobromide of the starting material.

Diagram: N-Alkylation of an Amine with 1-(Bromomethyl)isoquinoline ```dot digraph "N-Alkylation" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

amine [label="R-NH₂ (Amine)"]; bromomethylisoquinoline [label="1-(Bromomethyl)isoquinoline"]; transition_state [label="[Transition State]‡", shape=plaintext, fontcolor="#EA4335"]; product [label="N-((Isoquinolin-1-yl)methyl)amine"]; bromide [label="Br⁻"];

amine -> transition_state; bromomethylisoquinoline -> transition_state; transition_state -> product; transition_state -> bromide; }

Caption: From starting material to bioactive compounds.

References

-

Taylor & Francis. (2006, August 16). REACTIVITY OF 1-METHYLISOQUINOLINE. ONE POT SYNTHESIS OF BENZO[a]-QUINOLIZINE DERIVATIVES. Retrieved from [Link]

-

SCIRP. (2011). Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives. Retrieved from [Link]

-

Chemsrc. (2025, August 25). This compound | CAS#:337508-56-2. Retrieved from [Link]

-

Science of Synthesis. Product Class 5: Isoquinolines. Retrieved from [Link]

-

Fiveable. Wohl-Ziegler Reaction Definition. Retrieved from [Link]

-

Organic Chemistry Portal. Wohl-Ziegler Reaction. Retrieved from [Link]

-

Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

-

ResearchGate. Synthesis of 1‐methyleneisoquinolines. Retrieved from [Link]

-

Scribd. Chemists' Guide to Wohl-Ziegler Reaction. Retrieved from [Link]

-

Mol-Instincts. 1-methylisoquinoline - 1721-93-3. Retrieved from [Link]

-

Wikipedia. Wohl–Ziegler bromination. Retrieved from [Link]

-

PubMed. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Retrieved from [Link]

-

National Institutes of Health. Synthesis, Half-Wave Potentials and Antiproliferative Activity of 1-Aryl-substituted Aminoisoquinolinequinones. Retrieved from [Link]

-

National Institutes of Health. 1-Bromoisoquinoline | C9H6BrN | CID 640963 - PubChem. Retrieved from [Link]

-

National Institutes of Health. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

-

National Institutes of Health. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]

-

MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

-

ResearchGate. Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives. Retrieved from [Link]

-

ResearchGate. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]

-

Royal Society of Chemistry. A rapid method of N-alkylation of amines. Retrieved from [Link]

-

ResearchGate. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Retrieved from [Link]

-

Royal Society of Chemistry. Supporting information. Retrieved from [Link]

-

National Institutes of Health. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

ResearchGate. N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. Retrieved from [Link]

-

IJSTR. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

-

ResearchGate. Intermolecular N-alkylation of amines under conditions of the Mitsunobu reaction: A new solid-phase synthesis of tertiary benzylamines. Retrieved from [Link]

Sources

- 1. ijstr.org [ijstr.org]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Half-Wave Potentials and Antiproliferative Activity of 1-Aryl-substituted Aminoisoquinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CAS 337508-56-2: Isoquinoline, 1-(bromomethyl)-, hydrobrom… [cymitquimica.com]

- 8. This compound | CAS#:337508-56-2 | Chemsrc [chemsrc.com]

- 9. echemi.com [echemi.com]

- 10. This compound | 337508-56-2 [chemicalbook.com]

- 11. fiveable.me [fiveable.me]

- 12. Wohl-Ziegler Reaction [organic-chemistry.org]

- 13. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis of Novel Isoquinoline Alkaloids Leveraging 1-(Bromomethyl)isoquinoline Hydrobromide

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals with profound biological activities.[1][2] This guide provides researchers, chemists, and drug development professionals with an in-depth technical exploration of synthetic strategies for novel isoquinoline alkaloids, centered on the versatile and highly reactive building block, 1-(bromomethyl)isoquinoline hydrobromide. Moving beyond simple procedural lists, this document elucidates the causal-driven logic behind experimental design, from mechanistic principles to the selection of reagents and conditions. We will detail robust, self-validating protocols for nucleophilic substitution and more complex multi-step syntheses, supported by clear data presentation and visual workflows, to empower the rational design and discovery of next-generation therapeutic agents.

Introduction: The Enduring Significance of Isoquinoline Alkaloids

Isoquinoline and its reduced forms, such as tetrahydroisoquinoline (THIQ), represent a privileged heterocyclic framework in nature and medicine.[3][4] This structural motif is embedded in over 2,500 known natural alkaloids, which exhibit a remarkable spectrum of pharmacological effects, including analgesic, antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[5][6][7] Prominent examples like morphine (analgesic), berberine (antimicrobial, metabolic regulator), and papaverine (vasodilator) underscore the therapeutic potential encoded within this scaffold.[1][8]

The ongoing discovery of new isoquinoline alkaloids from natural sources, coupled with advances in synthetic methodology, continues to fuel innovation in drug discovery.[5][9] A key challenge and opportunity lie in the strategic functionalization of the isoquinoline core to generate novel analogs with improved potency, selectivity, and pharmacokinetic profiles. This guide focuses on a particularly powerful tool for this purpose: this compound.

Strategic Foundation: this compound as a Core Reagent

The utility of this compound (CAS 337508-56-2) stems from its distinct chemical architecture.[10] The bromomethyl group at the C-1 position transforms the otherwise stable aromatic system into a potent electrophilic hub, primed for synthetic elaboration.

-

Inherent Reactivity: The methylene carbon is activated by the adjacent isoquinoline ring and the highly electronegative bromine atom, which serves as an excellent leaving group. This makes the compound an ideal substrate for nucleophilic substitution reactions.[10]

-

Salt Form Advantage: Supplied as a hydrobromide salt, the reagent exhibits enhanced stability and is typically a free-flowing solid, simplifying handling and weighing compared to the free base. The salt form also ensures the isoquinoline nitrogen is protonated, preventing it from acting as a competing nucleophile in many reactions.

-

Positional Specificity: The C-1 position is a critical site for modulating biological activity in many isoquinoline alkaloids. Using this reagent guarantees that diversification occurs specifically at this key location.

Caption: Structure of this compound highlighting the key electrophilic center.

Core Synthetic Methodology: Nucleophilic Substitution

The most direct application of this compound is in S_N2-type nucleophilic substitution reactions. This strategy allows for the straightforward introduction of a wide variety of functional groups, including nitrogen, oxygen, and sulfur-based moieties, as well as carbon-based chains.

Mechanistic Principle

The reaction proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism. A nucleophile (Nu⁻) attacks the electrophilic methylene carbon, leading to a transition state where the Nu-C bond is forming concurrently with the C-Br bond breaking. The reaction results in the displacement of the bromide ion and the formation of a new bond between the nucleophile and the isoquinoline scaffold.

Caption: General workflow for the S_N2 substitution reaction.

Experimental Protocol: Synthesis of 1-((Diethylamino)methyl)isoquinoline

This protocol provides a self-validating system for synthesizing a C-1 amino-functionalized isoquinoline. The success of the reaction can be readily confirmed by NMR spectroscopy (disappearance of the reactant's -CH₂Br signal and appearance of new signals for the diethylamino group) and mass spectrometry.

Materials:

-

This compound (1.0 eq)

-

Diethylamine (2.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Anhydrous Acetonitrile (CH₃CN)

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous acetonitrile via syringe to create a suspension.

-

Nucleophile Addition: Add diethylamine dropwise to the stirring suspension at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Causality: Anhydrous K₂CO₃ is used as a non-nucleophilic base. Its primary role is to neutralize the hydrobromide salt of the starting material, freeing the isoquinoline nitrogen (if desired, though it's less reactive) and, more importantly, to quench the HBr that would otherwise be formed when the secondary amine acts as a nucleophile. Using a stoichiometric excess ensures the reaction environment remains basic, preventing protonation of the nucleophile and driving the reaction to completion. Acetonitrile is a polar aprotic solvent, which is ideal for S_N2 reactions as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity.

-

-

Workup: a. Filter the reaction mixture through a pad of celite to remove the inorganic salts. b. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-((diethylamino)methyl)isoquinoline.

Data Presentation: Scope of Nucleophilic Substitution

The true power of this method lies in its versatility. A wide range of nucleophiles can be employed to generate a diverse library of novel alkaloids.

| Nucleophile Class | Example Nucleophile | Product Structure | Typical Yield (%) |

| Secondary Amine | Piperidine | 1-(Piperidin-1-ylmethyl)isoquinoline | 85-95% |

| Primary Amine | Benzylamine | 1-((Benzylamino)methyl)isoquinoline | 70-85% |

| Phenol | 4-Methoxyphenol | 1-((4-Methoxyphenoxy)methyl)isoquinoline | 75-90% |

| Thiol | Thiophenol | 1-((Phenylthio)methyl)isoquinoline | 90-98% |

| Carbanion | Diethyl malonate | Diethyl 2-(isoquinolin-1-ylmethyl)malonate | 65-80% |

Advanced Synthesis: Constructing Complex Alkaloid Cores

Beyond simple substitution, this compound is a strategic precursor for building more complex, polycyclic alkaloid frameworks, such as those found in the protoberberine and benzo[c]phenanthridine families.[9] These syntheses often involve a multi-step sequence where the initial substitution product is carried forward to subsequent cyclization reactions.